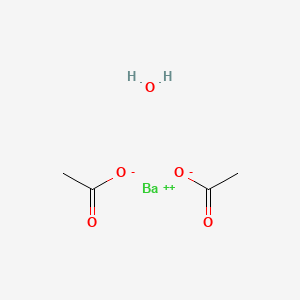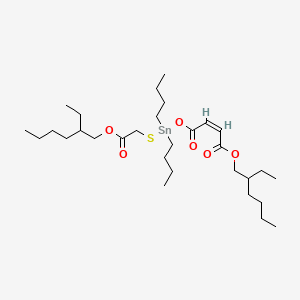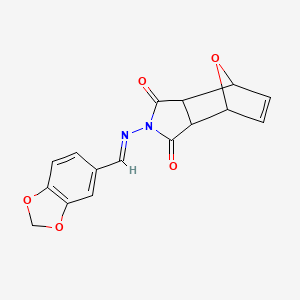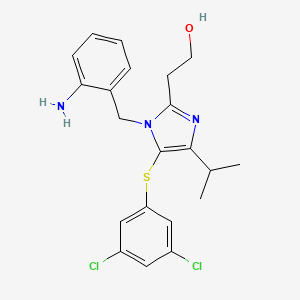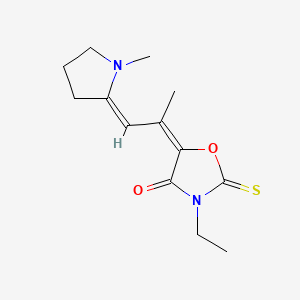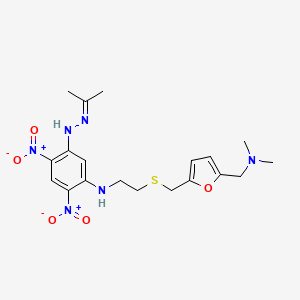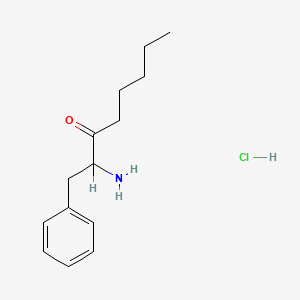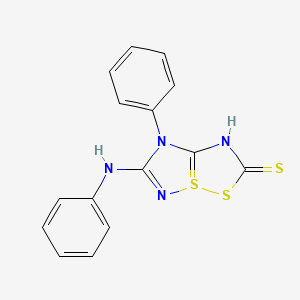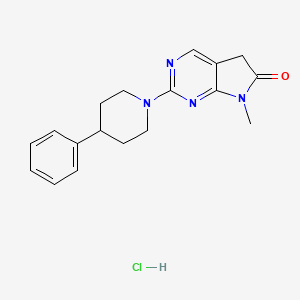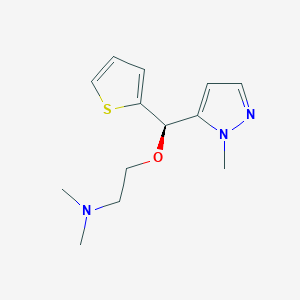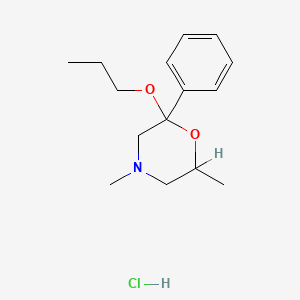
Zinc ammonium oleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc ammonium oleate is a compound formed by the combination of zinc, ammonium, and oleate ions. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound is typically used as a surfactant, emulsifier, and stabilizer in different formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zinc ammonium oleate can be synthesized through the reaction of zinc oxide or zinc acetate with oleic acid in the presence of ammonium hydroxide. The reaction typically occurs in an organic solvent such as ethanol or methanol. The general reaction is as follows: [ \text{ZnO} + \text{C}{18}\text{H}{34}\text{O}2 + \text{NH}4\text{OH} \rightarrow \text{Zn(C}{18}\text{H}{33}\text{O}_2)_2(\text{NH}_4)_2 ]
Industrial Production Methods: In industrial settings, this compound is produced by mixing zinc salts (such as zinc sulfate or zinc chloride) with oleic acid and ammonium hydroxide under controlled temperature and pH conditions. The mixture is then subjected to stirring and heating to ensure complete reaction and formation of the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, leading to the formation of zinc metal and other by-products.
Substitution: this compound can participate in substitution reactions where the oleate ion is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Various organic acids or ligands in the presence of a catalyst.
Major Products Formed:
Oxidation: Zinc oxide and oleic acid derivatives.
Reduction: Zinc metal and ammonium oleate.
Substitution: Zinc complexes with different ligands.
Applications De Recherche Scientifique
Zinc ammonium oleate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the preparation of biological samples and as a stabilizer in enzyme assays.
Medicine: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized as an emulsifier in cosmetics, lubricants, and coatings.
Mécanisme D'action
The mechanism of action of zinc ammonium oleate involves its ability to interact with various molecular targets and pathways. The compound can bind to metal ions, proteins, and enzymes, altering their activity and stability. In biological systems, this compound can disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparaison Avec Des Composés Similaires
Zinc oleate: Similar in structure but lacks the ammonium ion.
Ammonium oleate: Contains ammonium and oleate ions but no zinc.
Zinc ricinoleate: Another zinc-based surfactant with different fatty acid composition.
Uniqueness: Zinc ammonium oleate is unique due to its combination of zinc, ammonium, and oleate ions, providing distinct properties such as enhanced solubility, stability, and antimicrobial activity compared to its individual components or similar compounds.
By understanding the properties, preparation methods, chemical reactions, applications, and mechanisms of action of this compound, researchers can harness its potential in various scientific and industrial fields.
Propriétés
Numéro CAS |
68928-32-5 |
|---|---|
Formule moléculaire |
C36H72N2O4Zn |
Poids moléculaire |
662.3 g/mol |
Nom IUPAC |
zinc;azane;(E)-octadec-9-enoate |
InChI |
InChI=1S/2C18H34O2.2H3N.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);2*1H3;/q;;;;+2/p-2/b2*10-9+;;; |
Clé InChI |
OWPAZWCZZNQNKN-YXXUKKGOSA-L |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)[O-].CCCCCCCC/C=C/CCCCCCCC(=O)[O-].N.N.[Zn+2] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].N.N.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


